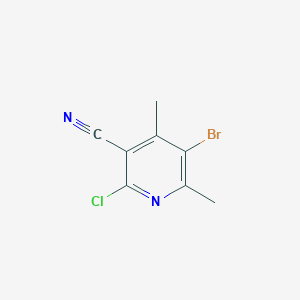

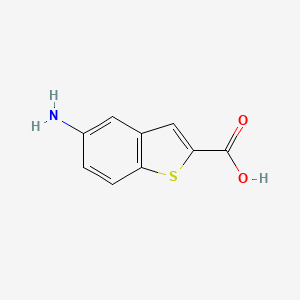

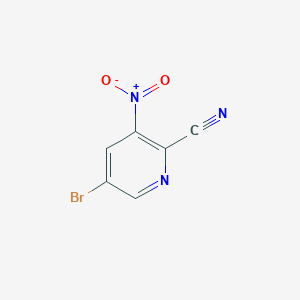

![molecular formula C12H16ClNO4S B1272530 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-66-2](/img/structure/B1272530.png)

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" is a chemical entity that appears to be related to a family of compounds that involve chlorophenyl sulfone structures. These compounds are of interest due to their potential biological activities and their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds involves the use of chlorophenyl sulfone moieties. For instance, the enantiomers of a compound with a similar structure were synthesized using a highly diastereoselective alkylation method of acyloxazolidinone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid," although the specific details of its synthesis are not provided in the papers.

Molecular Structure Analysis

While the exact molecular structure analysis of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" is not discussed, the structure likely includes a chlorophenyl sulfone group attached to an amino acid backbone. The presence of a chlorophenyl group can influence the electronic properties of the molecule and potentially its reactivity .

Chemical Reactions Analysis

The chlorophenyl sulfone moiety is known to participate in various chemical reactions. For example, sulfonation and sulfation reactions involving chlorophenols have been studied, indicating that the chlorophenyl group can undergo further chemical transformations . This could imply that "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" may also be amenable to such reactions, although the specific reactions it undergoes are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" are not directly reported. However, related compounds with chlorophenyl sulfone structures have been shown to have specific physical properties, such as the formation of clear and colorless membranes when cast from solution . The presence of the chlorophenyl sulfone group can also influence the solubility and thermal properties of the compound .

Aplicaciones Científicas De Investigación

GABAB Receptor Antagonism

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid shows potential as a GABAB receptor antagonist. A similar compound, saclofen, demonstrated powerful antagonism of GABA at the GABAB receptor, indicating the relevance of sulfonic acid derivatives in studying GABA receptor activities (Abbenante & Prager, 1992).

Palladium(II) Coordination Compounds

Studies on Palladium(II) coordination compounds with related aminooxy acids reveal the potential of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid in forming chelates with metals, which is crucial in understanding its coordination chemistry (Warnke & Trojanowska, 1993).

Antiviral Activity

Compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as sulfonamide derivatives, have demonstrated antiviral activity, indicating potential applications in antiviral research (Chen et al., 2010).

Development of ELISA for Antibiotics

The development of enzyme-linked immunosorbent assay (ELISA) using antibodies against similar sulfonamide compounds for detecting sulfonamide antibiotics in veterinary applications highlights another research application of this compound (Adrián et al., 2009).

Macrocyclic Aromatic Ether Sulfone Synthesis

The synthesis of novel macrocyclic aromatic ether sulfones using derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, for applications in polymer science, is another potential research area (Rodewald & Ritter, 1997).

Amino Acid Sulfonamides Synthesis

The creation of amino acid derivatives using compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrates its potential in producing novel amino acid derivatives (Riabchenko et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPDKVAZYITZMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377541 |

Source

|

| Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |

CAS RN |

251097-66-2 |

Source

|

| Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

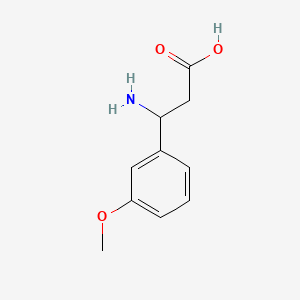

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)